molecular formula C10H9NO3 B13980188 beta-Acetyl-beta-nitrostyrene

beta-Acetyl-beta-nitrostyrene

Cat. No.: B13980188
M. Wt: 191.18 g/mol
InChI Key: OYRPMZZLRMIPOM-UHFFFAOYSA-N
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Description

Beta-Acetyl-beta-nitrostyrene: is a compound of significant interest in organic chemistry due to its unique structure and reactivity. It is characterized by the presence of both an acetyl group and a nitro group attached to a styrene backbone. This combination of functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Acetyl-beta-nitrostyrene can be synthesized through several methods. One common approach involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base to form beta-nitrostyrene. This intermediate can then be acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Henry reactions followed by acetylation. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: Beta-Acetyl-beta-nitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of beta-acetyl-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group acts as an electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The acetyl group further enhances its reactivity by providing additional sites for chemical modification .

Comparison with Similar Compounds

Uniqueness: Beta-Acetyl-beta-nitrostyrene is unique due to the presence of both acetyl and nitro groups on the styrene backbone. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-nitro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H9NO3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

OYRPMZZLRMIPOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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